molecular formula C16H25NO3 B11179650 N-(2,4-dimethoxyphenyl)-2-ethylhexanamide

N-(2,4-dimethoxyphenyl)-2-ethylhexanamide

Cat. No.: B11179650
M. Wt: 279.37 g/mol
InChI Key: KWKOZBIYVZZQIQ-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-ethylhexanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a 2,4-dimethoxyphenyl group attached to a 2-ethylhexanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-2-ethylhexanamide typically involves the reaction of 2,4-dimethoxyaniline with 2-ethylhexanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

  • Dissolve 2,4-dimethoxyaniline in anhydrous dichloromethane.
  • Add triethylamine to the solution to act as a base.
  • Slowly add 2-ethylhexanoyl chloride to the reaction mixture while maintaining a low temperature (0-5°C).
  • Allow the reaction to proceed at room temperature for several hours.
  • Quench the reaction with water and extract the product using an organic solvent such as ethyl acetate.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-2-ethylhexanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups on the phenyl ring can be oxidized to form corresponding quinones.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or borane can be employed.

    Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its structural similarity to known bioactive compounds.

    Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-2-ethylhexanamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or receptors. Molecular docking studies and biochemical assays can provide insights into its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

N-(2,4-dimethoxyphenyl)-2-ethylhexanamide can be compared with other similar compounds, such as:

    N-(2,4-dimethoxyphenyl)-2-ethylbutanamide: Similar structure but with a shorter alkyl chain.

    N-(2,4-dimethoxyphenyl)-2-ethylpentanamide: Similar structure but with a different alkyl chain length.

    N-(2,4-dimethoxyphenyl)-2-ethylheptanamide: Similar structure but with a longer alkyl chain.

These compounds share structural similarities but may exhibit different physicochemical properties and biological activities due to variations in their alkyl chain lengths.

Properties

Molecular Formula

C16H25NO3

Molecular Weight

279.37 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-ethylhexanamide

InChI

InChI=1S/C16H25NO3/c1-5-7-8-12(6-2)16(18)17-14-10-9-13(19-3)11-15(14)20-4/h9-12H,5-8H2,1-4H3,(H,17,18)

InChI Key

KWKOZBIYVZZQIQ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)C(=O)NC1=C(C=C(C=C1)OC)OC

Origin of Product

United States

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